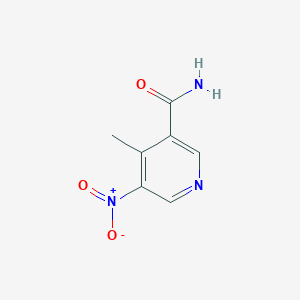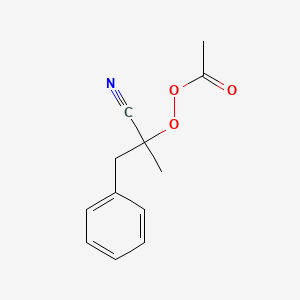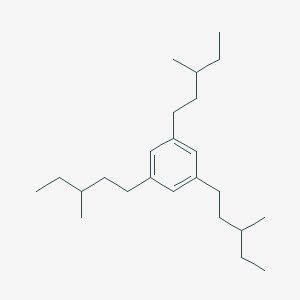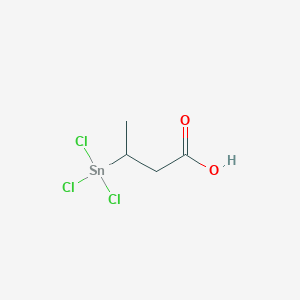
3-(Trichlorostannyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichlorostannyl)butanoic acid is an organotin compound with the molecular formula C4H7Cl3O2Sn It is a derivative of butanoic acid where a trichlorostannyl group is attached to the third carbon atom of the butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichlorostannyl)butanoic acid typically involves the reaction of butanoic acid with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trichlorostannyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while reduction can produce various organotin compounds.
Wissenschaftliche Forschungsanwendungen
3-(Trichlorostannyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Trichlorostannyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The trichlorostannyl group can interact with various enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid: The parent compound without the trichlorostannyl group.
Trichlorostannyl derivatives: Other compounds with trichlorostannyl groups attached to different carbon chains or functional groups.
Uniqueness
3-(Trichlorostannyl)butanoic acid is unique due to the presence of both the carboxylic acid and trichlorostannyl functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59586-08-2 |
|---|---|
Molekularformel |
C4H7Cl3O2Sn |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
3-trichlorostannylbutanoic acid |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-2-3-4(5)6;;;;/h2H,3H2,1H3,(H,5,6);3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
NMSZFUPOTGWMAJ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(CC(=O)O)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


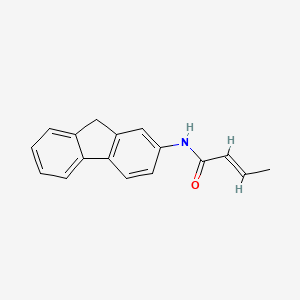

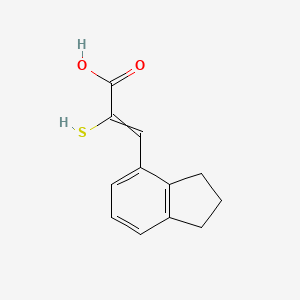
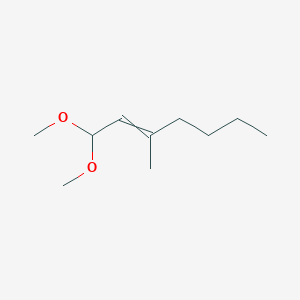
![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
